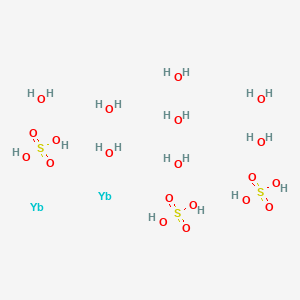
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C₇H₁₆N₂O₄ It is a derivative of cyclopropane, characterized by the presence of two carboxylate groups and a dimethyl substitution on the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate typically involves the reaction of 3,3-dimethylcyclopropane-1,2-dicarboxylic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its ammonium salt. The general reaction scheme is as follows:
3,3-dimethylcyclopropane-1,2-dicarboxylic acid+NH4OH→Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a pure form. Advanced techniques like hydrothermal synthesis and the use of specific catalysts may also be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate has several scientific research applications, including:
Biology: Investigated for its potential role in biochemical pathways and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
作用機序
The mechanism by which ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These interactions can influence various biochemical and chemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
3,3-Dimethylcyclopropane-1,2-dicarboxylic acid: The parent compound, which lacks the ammonium group.
Cyclopropane-1,2-dicarboxylic acid: A similar compound without the dimethyl substitution.
Ammonium cyclopropane-1,2-dicarboxylate: A related compound with a simpler cyclopropane ring structure.
Uniqueness
Ammonium 3,3-dimethylcyclopropane-1,2-dicarboxylate is unique due to its specific structural features, including the dimethyl substitution and the presence of both ammonium and carboxylate groups
特性
IUPAC Name |
diazanium;3,3-dimethylcyclopropane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4.2H3N/c1-7(2)3(5(8)9)4(7)6(10)11;;/h3-4H,1-2H3,(H,8,9)(H,10,11);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBRAFYVXSADBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)[O-])C(=O)[O-])C.[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[4-(diethylamino)phenyl][4-(ethylamino)naphthalen-1-yl]methylidene}-N,N-diethylcyclohexan-1-iminium chloride](/img/structure/B8058114.png)



![dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)




![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B8058214.png)




